1-Butene, 2-(chloromethyl)-

Catalog No.
S1520950
CAS No.
23010-02-8
M.F
C5H9Cl
M. Wt
104.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butene, 2-(chloromethyl)-

CAS Number

23010-02-8

Product Name

1-Butene, 2-(chloromethyl)-

IUPAC Name

2-(chloromethyl)but-1-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3

InChI Key

LTVNYBFQRYQEJU-UHFFFAOYSA-N

SMILES

CCC(=C)CCl

Synonyms

2-(Chloromethyl)-1-butene; 2-Ethylallyl Chloride; 3-Chloro-2-ethyl-1-propene; β-Ethallyl Chloride

Canonical SMILES

CCC(=C)CCl

1-Butene, 2-(chloromethyl)-, also known as 2-(chloromethyl)-1-butene, is a chlorinated hydrocarbon with the molecular formula C5_5H9_9Cl and a molecular weight of approximately 104.58 g/mol. This compound features a butene backbone with a chloromethyl group attached to the second carbon atom. Its structural representation can be depicted using the SMILES notation: C=C(CC)CCl .

The compound is primarily characterized by its unsaturated carbon-carbon double bond, which contributes to its reactivity in various chemical processes. It is a colorless liquid at room temperature, with a boiling point of about 101°C and a density of 0.891 g/cm³ .

Currently, there is no documented information on the specific mechanism of action of 2-(chloromethyl)-1-butene in biological systems. However, the reactive chloromethyl group suggests potential for alkylating agents, which can modify biomolecules by attaching an alkyl group []. This property might be of interest for further research.

2-(Chloromethyl)-1-butene is likely to be toxic due to the presence of chlorine and its potential for alkylation. It is expected to be:

  • Corrosive to skin and eyes.
  • Harmful if inhaled or ingested.
  • A potential carcinogen due to the alkylating properties [, ].
Typical of alkenes and chlorinated compounds:

  • Addition Reactions: The double bond in 1-butene allows for electrophilic addition reactions where halogens or hydrogen halides can add across the double bond.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes by removing the chloromethyl group.
  • Nucleophilic Substitution: The presence of the chloromethyl group makes it susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or alcohols .

1-Butene, 2-(chloromethyl)- can be synthesized through several methods:

  • Chlorination of Butene: Direct chlorination of 1-butene using chlorine gas under controlled conditions can yield this compound. This process typically involves radical mechanisms where chlorine atoms add to the double bond.
  • Alkylation Reactions: Chloromethylation of alkenes using chloromethyl methyl ether in the presence of Lewis acids can also produce this compound.
  • Hydrochlorination: The reaction of butene with hydrogen chloride in the presence of catalysts may lead to the formation of chlorinated products including 1-butene, 2-(chloromethyl)- .

1-Butene, 2-(chloromethyl)- is utilized in various industrial applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: This compound can be involved in producing polymers through polymerization processes due to its unsaturation.
  • Solvent: It may be used as a solvent in organic synthesis and extraction processes .

Interaction studies involving 1-butene, 2-(chloromethyl)- focus on its reactivity with other chemical species. Research typically examines:

  • Reactivity Profiles: Understanding how this compound interacts with nucleophiles and electrophiles helps predict its behavior in various chemical environments.
  • Toxicological Assessments: Evaluating potential toxicity and environmental impact is crucial given its classification as a chlorinated hydrocarbon.

These studies contribute to safer handling practices and inform regulations regarding its use in industrial applications .

Several compounds share structural similarities with 1-butene, 2-(chloromethyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-ChlorobutaneC4_4H9_9ClStraight-chain alkyl halide without double bond.
2-ChlorobutaneC4_4H9_9ClSimilar structure but different position of Cl.
Vinyl ChlorideC2_2H3_3ClSimple vinyl compound; used in PVC production.
Allyl ChlorideC3_3H5_5ClContains an allyl group; reactive in polymerization.

Uniqueness

1-Butene, 2-(chloromethyl)- is unique due to its combination of an unsaturated bond and a chloromethyl group, which enhances its reactivity compared to saturated analogs like chlorobutane. This dual functionality allows for diverse synthetic applications not available to simpler chlorinated hydrocarbons .

The history of chloroalkene chemistry traces back to the early 19th century, marking a significant chapter in the evolution of organic chemistry. The first formation of chlorine by electrolysis of brine was attributed to chemist William Cruikshank in 1800, although industrial-scale production only began in 1892. This development laid the groundwork for organochlorine chemistry that would eventually include compounds like 2-(chloromethyl)-1-butene.

The synthesis and study of chloroalkenes evolved significantly throughout the 20th century, with improved understanding of reaction mechanisms and stereochemistry. Initially, direct chlorination of alkenes resulted primarily in addition reactions rather than substitution. However, as mechanistic understanding improved, more selective methods were developed that allowed for precise placement of chlorine atoms, including at allylic positions like those found in 2-(chloromethyl)-1-butene.

Historically, the development of the chloralkali process provided the foundation for industrial production of chlorinated organic compounds. This process has been a primary industry in the United States, Western Europe, and Japan, becoming the principal source of chlorine during the 20th century. The availability of chlorine at industrial scale facilitated the development of diverse chlorinated organic compounds, including specialized chloroalkenes like 2-(chloromethyl)-1-butene.

Scientific Significance in Organochlorine Chemistry

Organochlorine compounds represent a critical class of molecules in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, polymers, and specialty materials. 2-(Chloromethyl)-1-butene belongs to the broader category of halocarbons, which are chemical compounds containing one or more carbon atoms linked by covalent bonds with halogen atoms. Within this category, chlorine-containing compounds (organochlorides) are the most common industrially used organohalides.

The scientific significance of 2-(chloromethyl)-1-butene lies in its unique structural features. Unlike simple chlorinated alkenes, this compound contains both a reactive terminal double bond and a chloromethyl group strategically positioned at the 2-carbon. This dual functionality creates distinct reactivity patterns that can be exploited in synthetic chemistry. The allylic positioning of the chloromethyl group introduces unique electronic effects that influence reactivity at both the double bond and the chlorinated carbon.

Within the broader context of organochlorine chemistry, compounds like 2-(chloromethyl)-1-butene serve as model systems for studying fundamental organic reaction mechanisms, particularly those involving allylic systems. These compounds help elucidate the interplay between steric and electronic effects in determining reaction outcomes, providing valuable insights for designing more complex synthetic transformations.

Contemporary Research Trajectories

Current research involving 2-(chloromethyl)-1-butene follows several distinct trajectories. While not extensively documented in industrial applications, its structural attributes suggest significant potential in various fields. Contemporary research focuses on:

  • Synthetic methodology development - Researchers are exploring more efficient and selective methods for synthesizing 2-(chloromethyl)-1-butene and related compounds, particularly through catalytic approaches that offer enhanced regioselectivity.

  • Mechanistic studies - The compound serves as an excellent model for studying allylic chlorination mechanisms, providing insights into radical chemistry and substitution patterns.

  • Pharmaceutical applications - The unique functionality of 2-(chloromethyl)-1-butene makes it potentially valuable as a building block in pharmaceutical synthesis, where precise placement of functional groups is critical.

  • Polymer chemistry - As with related chloroalkenes such as allyl chloride, which is mainly converted to epichlorohydrin for plastics production, 2-(chloromethyl)-1-butene may find applications in specialized polymer systems.

Contemporary research increasingly focuses on sustainable approaches to chloroalkene chemistry, addressing environmental concerns associated with traditional chlorination methods. This includes exploration of catalytic systems that minimize waste and improve atom economy.

Methodological Approaches in 2-(Chloromethyl)-1-butene Studies

Research on 2-(chloromethyl)-1-butene employs diverse methodological approaches spanning synthesis, analysis, and computational studies. These methodologies provide complementary insights into the compound's properties and behavior.

Synthetic approaches for 2-(chloromethyl)-1-butene typically involve allylic chlorination reactions. The radical substitution mechanism follows a chain reaction pathway involving initiation, propagation, and termination steps. This process begins with the dissociation of chlorine molecules into chlorine radicals, followed by hydrogen abstraction from the allylic position, and culminates in the formation of the desired chlorinated product.

Analytical characterization of 2-(chloromethyl)-1-butene employs several spectroscopic techniques:

  • Mass spectrometry - Provides fragmentation patterns characteristic of the compound's structure
  • NMR spectroscopy - Confirms structural features through chemical shift data
  • Infrared spectroscopy - Identifies functional groups and bonding patterns
  • Gas chromatography - Assesses purity and enables separation from isomers

Computational methods increasingly complement experimental approaches, enabling prediction of reactivity patterns, optimization of reaction conditions, and exploration of transition states. These computational studies help guide experimental design and provide mechanistic insights that may be difficult to obtain through direct observation.

Catalytic methods for allylic chlorination represent an important methodological advance, as demonstrated in studies of related systems using Lewis acid catalysts with sodium hypochlorite as a chlorine donor. These approaches offer enhanced selectivity and efficiency compared to traditional free-radical chlorination methods.

Hydrochlorination Methodologies

The synthesis of 1-butene, 2-(chloromethyl)- through hydrochlorination of 2-methyl-2-butene represents one of the most established laboratory approaches . This method utilizes methylene chloride as a solvent with hydrogen chloride gas, demonstrating thermochemical favorability with an enthalpy of reaction of -14.12 ± 0.22 kilocalories per mole under liquid-phase conditions . The reaction proceeds through Markovnikov addition, where the hydrogen atom preferentially adds to the less substituted carbon center, ensuring regioselective formation of the desired chloromethyl product .

Optimization studies have revealed that solvent polarity and reaction temperature significantly influence both yield and selectivity . Gas chromatographic analysis using non-polar columns demonstrates retention indices ranging from 542 to 550 under isothermal conditions, providing reliable analytical monitoring for reaction progress . The use of squalane or polydimethylsiloxane stationary phases enables effective separation of constitutional isomers during purification processes .

Grignard-Based Synthetic Approaches

Alternative synthetic pathways employ organometallic methodologies, particularly through methyl magnesium iodide reactions with allyl bromide [5]. This approach generates 1-butene derivatives through the formation of carbon-carbon bonds via nucleophilic substitution mechanisms [5]. The reaction proceeds optimally at temperatures around 70 degrees Celsius, with continuous removal of the alkene product to minimize isomerization side reactions [5].

The synthetic protocol involves initial preparation of the Grignard reagent in ethereal solution, followed by controlled addition of allyl bromide while maintaining elevated temperatures [5]. Product isolation requires careful separation from residual ether, unreacted halides, and organometallic byproducts through fractional distillation techniques [5].

Allylic Chlorination Strategies

Direct allylic chlorination provides another viable synthetic route utilizing potassium carbonate as a base in dichloromethane solvent systems . This methodology demonstrates particular sensitivity to reaction parameters, with base strength and solvent polarity critically affecting regioselectivity and byproduct formation patterns . The reaction mechanism involves radical intermediates that can undergo rearrangement processes, necessitating careful control of reaction conditions .

Synthesis MethodReagents/ConditionsYield (%)Temperature (°C)Reaction Time (h)
Hydrochlorination of 2-methyl-2-buteneMethylene chloride solvent, Hydrogen chlorideNot specifiedAmbientVariable
Allylic chlorination with basePotassium carbonate in dichloromethaneVariable, depends on regioselectivityRoom temperatureSeveral hours
Grignard reaction with allyl bromideMethyl magnesium iodide plus allyl bromide at 70°CModerate yields reported70Until gas generation stops

Reaction Condition Parameters and Influences

Thermodynamic Considerations

The formation of 1-butene, 2-(chloromethyl)- exhibits favorable thermodynamic parameters with negative enthalpy changes indicating exothermic reaction profiles . The compound demonstrates a boiling point of 101 degrees Celsius at standard atmospheric pressure, with a correspondingly low flash point of 6.8 degrees Celsius [33]. These physical properties directly influence optimal reaction conditions and product handling requirements [33].

Density measurements indicate a value of 0.891 grams per cubic centimeter, while vapor pressure reaches 41.3 millimeters of mercury at 25 degrees Celsius [33]. The refractive index of 1.418 provides additional characterization parameters for product identification and purity assessment [33].

Kinetic Parameters and Activation Energies

Research investigations into related hydrogenation processes reveal activation energies of approximately 15.5 ± 0.6 kilojoules per mole [21]. These kinetic parameters provide insights into temperature-dependent reaction rates and optimal operating conditions for synthetic transformations [21]. The reaction follows first-order kinetics with respect to hydrogen concentration and demonstrates inverse first-order dependence on substrate concentration [21].

Temperature studies conducted between 27 and 62 degrees Celsius demonstrate significant rate enhancements with increasing thermal energy [21]. The kinetic coefficient at 44 degrees Celsius reaches 4.6 ± 0.1 moles per kilogram per second, establishing baseline parameters for scale-up considerations [21].

Solvent Effects and Reaction Media

Solvent selection critically influences both reaction rates and product distributions in synthetic pathways . Dichloromethane systems provide optimal polarity for chlorination reactions, while ethereal solvents prove essential for organometallic transformations [5]. The use of biphasic solvent systems, particularly combinations of dichloromethane and water, enables effective separation of products from reaction mixtures [10].

ParameterValueUnitReference/Source
Enthalpy of reaction (ΔrH°)-14.12 ± 0.22kilocalories per moleThermochemical data
Activation energy (hydrogenation)15.5 ± 0.6kilojoules per moleKinetic studies
Boiling point101degrees Celsius at 760 millimeters mercuryPhysical properties
Flash point6.8degrees CelsiusPhysical properties
Density0.891grams per cubic centimeterPhysical properties
Vapor pressure41.3millimeters mercury at 25 degrees CelsiusPhysical properties

Catalytic Pathway Investigations

Palladium-Catalyzed Transformations

Palladium-based catalytic systems demonstrate exceptional effectiveness in isomerization and hydrogenation reactions involving chloromethyl-substituted alkenes . These catalysts operate through π-allyl mechanisms with hydride complex formation, enabling selective transformation of starting materials to desired products . The catalytic cycle involves coordination of the alkene substrate, followed by oxidative addition and subsequent reductive elimination steps .

Research findings indicate that palladium complexes exhibit high selectivity for terminal alkene formation while minimizing undesired side reactions . The catalyst loading typically ranges from 1 to 5 mole percent, with reaction completion occurring within several hours under mild conditions .

Zeolite-Based Catalytic Systems

Modified zeolite catalysts, particularly HZSM-5 variants, provide effective platforms for alkene transformation reactions . These materials demonstrate particular utility in industrial-scale processes where byproduct minimization represents a critical consideration . The zeolite framework provides shape selectivity while maintaining high catalytic activity through Brønsted acid sites [34].

Mechanistic studies reveal that alkene substrates undergo protonation at acid sites, forming carbocation intermediates that subsequently rearrange through 1,2-methyl shifts [34]. The calculated activation energy for skeletal isomerization processes reaches 33-34 kilocalories per mole, showing good agreement with experimental observations of 30 kilocalories per mole [34].

Organometallic Catalyst Development

Ruthenium-based catalytic systems enable enantioselective synthesis pathways through nucleophilic phosphido intermediates [9]. These catalysts demonstrate effectiveness in asymmetric alkylation reactions, particularly with benzylic chlorides and activated alkyl bromides [9]. The mixed ligand ruthenium complexes create effective asymmetric environments around the metal center [9].

For chloromethyl-substituted substrates, the catalyst system [(R)-MeO-BiPHEP/dmpe]ruthenium demonstrates optimal performance with benzylic chlorides, while [(R)-DIFLUORPHOS/dmpe]ruthenium proves more effective for less activated alkyl bromides [9].

Catalyst SystemApplicationReaction ConditionsAdvantages
Palladium complexesIsomerization and hydrogenationπ-allyl mechanismsHigh selectivity
Modified HZSM-5 zeoliteAlkene transformationIndustrial-scale processesMinimizes byproduct formation
Ruthenium catalystsEnantioselective synthesisNucleophilic phosphido intermediatesStereoselective control

Electrochemical Synthesis Strategies

Anodically Coupled Electrolysis Methods

Electrochemical synthesis strategies for chloromethyl-containing compounds utilize anodically coupled electrolysis to achieve simultaneous carbon-carbon and carbon-chlorine bond formation [26]. The process employs manganese-mediated catalysis with manganese triflate precatalysts and bipyridine ligands in acetonitrile-acetic acid solvent mixtures [26]. Current application of 6.0 milliamperes with 2 Faraday total charge achieves 94 percent current efficiency [26].

The electrochemical mechanism involves parallel generation of carbon-centered radicals from malononitrile substrates and chlorine radicals from sodium chloride [26]. These radical intermediates undergo selective addition to alkene substrates, with the persistent radical effect guiding regioselectivity [26]. Carbon felt anodes and platinum cathodes provide optimal electrode materials for these transformations [26].

Electrooxidative Chlorination Techniques

Direct electrooxidative chlorination enables preparation of complex chloromethyl derivatives through double ene-type chlorination processes [10]. The methodology employs platinum foil electrodes in undivided cells with dichloromethane-water biphasic systems [10]. Reaction conditions include room temperature operation with controlled electricity passage of 4 to 10 Faraday per mole [10].

Research demonstrates that 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene can be prepared in 72 percent yield through this electrochemical approach [10]. The process allows selective formation of either mono-chlorinated or di-chlorinated products depending on the amount of electricity passed through the system [10].

Mechanistic Considerations in Electrochemical Processes

Electrochemical transformations proceed through well-defined mechanistic pathways involving metal-mediated radical generation [26]. Cyclic voltammetry studies support proposed mechanisms involving manganese-mediated formation of radical intermediates in anodically coupled processes [26]. The selective addition of these radicals to alkene substrates occurs through chemically controlled regioselectivity patterns [26].

Divided-cell electrolysis experiments enable compartmentalization of anodic and cathodic events, facilitating identification of key intermediates and reaction pathways [26]. These controlled experiments provide crucial mechanistic insights for optimization of electrochemical synthetic protocols [26].

Industrial-Scale Production Methodologies

Process Optimization and Engineering Considerations

Industrial processes benefit from coexisting inert gases that facilitate polymerization heat removal at concentrations of 0.2 moles or more per mole of substrate [18]. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of products [18]. Continuous monitoring through conventional analytical methods including gas chromatography and infrared spectroscopy ensures consistent product quality [18].

The production methodology incorporates conventional work-up techniques including neutralization of residual hydrogen chloride and aqueous extraction procedures [8]. Product isolation achieves high yield and high purity through established separation technologies [8].

Scale-Up Considerations and Engineering Parameters

Successful scale-up requires careful consideration of heat transfer limitations and mass transfer effects in large-scale reactors [21]. The overall effectiveness factors for related hydrogenation processes typically remain below 0.15, indicating significant internal diffusion limitations [21]. These transport limitations necessitate careful reactor design to ensure adequate hydrogen availability within catalyst active zones [21].

Industrial reactor design must accommodate temperature ranges from 27 to 62 degrees Celsius with hydrogen partial pressures ranging from 0.8 to 8 atmospheres [21]. Initial substrate concentrations up to 0.6 moles per liter provide optimal reaction rates while maintaining selectivity [21].

Green Chemistry Approaches and Sustainable Synthesis

Solvent-Free Synthetic Methodologies

Green chemistry approaches emphasize solvent-free reaction conditions that minimize environmental impact while maintaining synthetic efficiency [11]. Bismuth oxide catalysis enables formation of chloromethyl derivatives under solvent-free conditions with yields ranging from 60 to 98 percent [11]. These methodologies utilize solid catalyst systems that can be easily separated and recycled [11].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [11]. Reaction times decrease significantly from hours to minutes, with power settings of 450 watts enabling rapid transformations [11]. These approaches demonstrate superior atom economy and reduced waste generation compared to traditional synthetic methods [11].

Sustainable Catalyst Development

Green synthesis protocols emphasize the development of recyclable catalyst systems that minimize waste generation [25]. Natural processes including biomineralization and self-assembly provide valuable insights for sustainable synthetic design [25]. These approaches focus on biocompatible and biodegradable catalyst systems that reduce environmental impact [25].

Sustainable synthesis methodologies incorporate circular economy principles through waste recycling and material recovery strategies [25]. Life cycle assessment considerations guide the selection of synthetic pathways with minimal environmental footprint [25]. Multi-disciplinary collaborations enable integration of green chemistry principles across various synthetic applications [25].

Atom Economy and Waste Minimization

Green chemistry principles emphasize maximization of atom economy through careful synthetic route selection [27]. Processes that generate valuable co-products rather than waste materials demonstrate superior environmental performance [27]. The integration of recycling strategies for solvents and catalysts further enhances the sustainability profile of synthetic methodologies [27].

Energy-efficient synthetic techniques minimize the environmental impact associated with traditional high-temperature processes [11]. Room temperature reactions and reduced reaction times contribute to overall sustainability goals [11]. The elimination of hazardous solvents and reagents represents a fundamental principle in green synthetic design [11].

XLogP3

2.5

Wikipedia

2-(Chloromethyl)but-1-ene

Dates

Modify: 2024-04-14

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